(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid
Description
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid (CAS: 850593-12-3) is an organoboron compound with the molecular formula C₁₀H₁₂BF₃O₃ and a molecular weight of 248.01 g/mol. It is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, leveraging its boronic acid group to form carbon-carbon bonds under palladium catalysis . The compound features a 2-isopropoxy substituent and a 5-trifluoromethoxy group, which confer unique electronic and steric properties. It is stored under an inert atmosphere at room temperature and has GHS hazard warnings for skin/eye irritation (H315, H319) .
Properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWXIRIEFGTCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium. This is a key step in the SM cross-coupling reaction.
Biochemical Pathways
The SM cross-coupling reaction is the main biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions.
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign. These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond. This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and solvent, can affect the efficacy of the compound. Additionally, the stability of the compound can be influenced by factors such as pH and exposure to light or oxygen.
Biological Activity
(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, identified by its CAS number 850593-12-3, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethoxy and isopropoxy substituents, which may influence its reactivity and interactions with biological targets. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BF3O3
- Molecular Weight : 248.01 g/mol
- Structure : The compound features a boronic acid functional group that can form reversible covalent bonds with diols, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes the antimicrobial efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida albicans | 100 µg/mL | Moderate |
| Aspergillus niger | 100 µg/mL | Moderate |
| Escherichia coli | 50 µg/mL | High |
| Bacillus cereus | 25 µg/mL | High |
The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, while demonstrating significant antibacterial effects against Escherichia coli and Bacillus cereus. Notably, the MIC values indicate a stronger effect compared to some known antifungal agents like amphotericin B.
The mechanism underlying the antimicrobial activity of this compound involves:
- Formation of Spiroboronates : The compound's boronic acid group can interact with diols present in microbial cells, forming stable spiroboronate complexes. This interaction may disrupt essential cellular processes.
- Inhibition of Enzymatic Activity : Docking studies suggest that the compound can inhibit leucyl-tRNA synthetase in bacteria, a crucial enzyme for protein synthesis. This inhibition is comparable to that observed with other boron-containing drugs like Tavaborole .
Case Studies
- In Vitro Studies : A study conducted on various strains of Candida and Escherichia coli demonstrated that this compound inhibited growth effectively at concentrations lower than those required for traditional antifungal treatments. The study utilized agar diffusion methods to establish zones of inhibition and determined MIC values through broth dilution techniques .
- Comparative Analysis with Other Boronic Acids : Research comparing this compound to other phenylboronic acids revealed that the trifluoromethoxy substitution enhances antimicrobial potency. The presence of electron-withdrawing groups such as trifluoromethyl increases the acidity of the boronic acid, facilitating better interaction with microbial targets .
Scientific Research Applications
Chemical Applications
1. Suzuki-Miyaura Cross-Coupling Reactions
- Overview : This compound is predominantly utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the boronic acid group allows for the coupling of aryl halides with organoboron compounds under palladium catalysis.
- Mechanism : The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired biaryl product.
2. Synthesis of Pharmaceuticals
- Application : In medicinal chemistry, (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid serves as a building block for synthesizing various pharmaceutical agents. Its unique electronic properties impart selectivity in reactions that lead to biologically active compounds.
- Case Studies : Research has demonstrated its effectiveness in synthesizing anti-cancer agents and other therapeutic compounds by facilitating complex molecular architectures through efficient coupling reactions.
Biological Applications
1. Development of Boron-Containing Drugs
- Significance : Boron-containing compounds have gained attention due to their potential as therapeutic agents. This specific boronic acid can be modified to enhance its biological activity and selectivity.
- Research Findings : Studies indicate that derivatives of this compound exhibit promising results in targeting specific enzymes involved in disease pathways, thus serving as inhibitors or modulators.
2. Mechanistic Studies
- Use in Enzyme Mechanisms : The compound is employed as a tool for studying enzyme mechanisms, particularly those involving boron as a catalytic site. Its ability to form reversible covalent bonds with certain biomolecules allows researchers to probe enzyme activity and inhibition.
Industrial Applications
1. Material Science
- Role in Material Synthesis : this compound is used in the production of advanced materials such as polymers and nanomaterials. Its reactivity facilitates the incorporation of boron into polymer matrices, enhancing their properties.
2. Reagent in Organic Synthesis
- Industrial Processes : This compound acts as a reagent in various industrial chemical processes, contributing to the synthesis of specialty chemicals and intermediates used in manufacturing.
Comparison with Similar Compounds
Substituent Position and Chain Length
- (3-Butoxy-5-(trifluoromethoxy)phenyl)boronic Acid (CAS: N/A, C₁₁H₁₄BF₃O₄): Structural Differences: The 3-butoxy group (longer alkoxy chain) replaces the 2-isopropoxy group. Impact: Longer alkoxy chains may improve solubility in non-polar solvents but reduce reactivity due to steric hindrance. The molar mass (278.03 g/mol) is higher, and storage requires refrigeration (2–8°C) . Applications: Used in Miyaura borylation and Suzuki reactions, similar to the target compound .
- (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic Acid (CAS: N/A, C₁₀H₁₁BF₄O₃): Structural Differences: A 2-fluoro substituent and 5-trifluoromethyl group replace the trifluoromethoxy group. However, the fluorine atom may reduce solubility in aqueous media .
Functional Group Variations
(3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic Acid (CAS: 957120-22-8, C₇H₆BF₃O₄):
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (CAS: N/A):
Enzyme Inhibition Potential
- The trifluoromethoxy group in the target compound may enhance binding affinity to enzyme active sites due to its electron-withdrawing nature.
Antiproliferative Effects
Cross-Coupling Efficiency
Solubility and Stability
- Solubility : The target compound dissolves well in DMF and DMSO , whereas analogs with hydroxyl groups (e.g., (3-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid) are more water-soluble but less stable .
- Stability : The isopropoxy group in the target compound enhances shelf-life at room temperature compared to butoxy-substituted analogs requiring refrigeration .
Commercial Availability and Cost
- The target compound is priced at €286.00 per gram , reflecting its specialized use in organic synthesis. Discontinued analogs (e.g., 3-Isopropoxy-5-methoxyphenylboronic acid ) highlight its superior commercial viability .
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
Overview:
This method synthesizes the boronic acid derivative via coupling of a halogenated phenyl precursor with a boronic acid or boronate ester, catalyzed by palladium complexes. It is favored for its high efficiency, functional group tolerance, and scalability.
Starting Material:
2-Isopropoxy-5-(trifluoromethoxy)halobenzene (commonly bromide or chloride).Catalyst:
Bis(triphenylphosphine)palladium(II) chloride or Pd(dppf)Cl₂.Reagents:
Boronic acid or boronate ester (e.g., 2-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid).Base:
Sodium carbonate or potassium carbonate.Solvent:
1,4-Dioxane or dimethoxyethane (DME), often with water.Reaction Conditions:
Heating at approximately 100–160°C under an inert atmosphere (nitrogen or argon), often employing microwave irradiation to accelerate the process.
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Temperature | 100–160°C | Variable | ,, |
| Time | 10 min to several hours | Up to 250 mg scale | , |
| Atmosphere | Nitrogen | — | , |
Mechanism:
The palladium catalyst facilitates oxidative addition of the halogenated precursor, transmetalation with the boronic acid, and reductive elimination to form the C–C bond, yielding the desired boronic acid.
Hydroboration of Aromatic Precursors
Overview:
An alternative route involves hydroboration of suitable alkenic or alkynic intermediates bearing the desired substituents, followed by oxidation to generate the boronic acid.
Starting Material:
2-Isopropoxy-5-(trifluoromethoxy)phenyl derivatives with unsaturated bonds.Reagents:
Boron hydrides such as borane (BH₃) or boron reagents like trimethyl borate.-
- Conducted under inert atmosphere (nitrogen or argon).
- Low temperature (around 0°C to room temperature).
- Use of solvents like tetrahydrofuran (THF).
Post-reaction:
Hydrolysis with aqueous acid or base to convert boron intermediates into boronic acids.
Research Findings:
While less common for aromatic boronic acids, hydroboration provides a route for specific derivatives, especially when direct coupling is challenging. It requires careful control of reaction conditions to prevent over-reduction or side reactions.
Industrial-Scale Synthesis Considerations
For large-scale production, the methods are optimized for efficiency, safety, and product purity:
Flow Chemistry:
Continuous flow reactors are employed to maintain consistent reaction conditions, improve heat transfer, and enhance safety during exothermic steps.Purification:
Recrystallization from suitable solvents or chromatography ensures high purity, critical for pharmaceutical applications.Environmental Control:
Use of inert atmospheres and controlled temperature minimizes side reactions and degradation.
Summary of Preparation Data
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Halogenated phenyl + boronic acid | 100–160°C, inert atmosphere, microwave or conventional heating | Up to 250 mg scale | Widely used, scalable |
| Hydroboration | Unsaturated phenyl derivatives + borane | 0–25°C, inert atmosphere | Variable | Less common, more specialized |
| Industrial optimization | Continuous flow, recrystallization | 100–160°C, inert atmosphere | High purity | Suitable for large-scale production |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves cross-coupling strategies or direct functionalization of aryl halides. Key challenges include avoiding boroxin formation (cyclic trimers) during purification, which can be mitigated by using anhydrous conditions and low-temperature crystallization. Silica gel chromatography may lead to irreversible binding; alternative methods like solvent extraction or recrystallization in non-polar solvents are preferred . For purity validation, LC-MS/MS methods (e.g., ICH-validated protocols) are recommended, with detection limits below 1 ppm for boronic acid impurities .
Q. How can researchers confirm the structural integrity of this boronic acid derivative?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). The exact mass (calculated via monoisotopic mass analysis, e.g., 234.00205 Da for related trifluoromethoxy boronic acids ) ensures molecular formula confirmation. NMR is critical for verifying trifluoromethoxy group integrity, while NMR can assess boronic acid functionality and potential esterification .
Q. What are standard protocols for quantifying trace impurities in this compound?
- Methodological Answer : Implement a validated LC-MS/MS method with a hydrophilic interaction liquid chromatography (HILIC) column to retain polar boronic acid impurities. Use deuterated internal standards for accuracy. Key parameters include:
- LOD/LOQ : ≤0.1 ppm via MRM transitions .
- Linearity : over 0.1–10 ppm.
- Recovery : 90–110% via spike-recovery tests in synthetic matrices .
Q. What are the primary applications of this compound in foundational organic chemistry?
- Methodological Answer : Its primary use is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Optimize reactions with Pd(PPh) (1–5 mol%) in THF/water mixtures at 60–80°C. Monitor coupling efficiency via TLC or HPLC, as electron-withdrawing groups (e.g., trifluoromethoxy) may reduce reactivity, requiring longer reaction times .
Advanced Research Questions
Q. How do substituents (isopropoxy vs. trifluoromethoxy) influence the oxidative stability of this boronic acid?
- Methodological Answer : The trifluoromethoxy group enhances electron-withdrawing effects, potentially accelerating oxidation. To study stability:
- Expose the compound to HO (1.2 equiv.) in DO and track phenol conversion via NMR. Compare half-life () to analogs (e.g., methyl or hydroxymethyl derivatives). For example, pinacol boronic esters oxidize faster ( = 5–27 min) than free boronic acids ( = 22 min) .
- Use alizarin red S (ARS) affinity assays to correlate diol-binding affinity with oxidation rates .
Q. Can this compound be integrated into stimuli-responsive drug delivery systems?
- Methodological Answer : Yes, its boronic acid moiety can form pH- or glucose-sensitive hydrogels. To design a glucose-responsive system:
- Synthesize a copolymer with poly(vinyl alcohol) (PVA) and measure swelling ratios in glucose solutions (0–20 mM).
- Monitor fluorescence quenching (if tagged with carbon dots) or conduct impedance spectroscopy to detect complexation with polyols .
Q. What conflicting data might arise in cross-coupling efficiency studies, and how can they be resolved?
- Methodological Answer : Contradictions may stem from solvent effects or trace metal impurities. For troubleshooting:
- Perform kinetic studies in varying solvent systems (e.g., DMF vs. THF) with controlled Pd catalyst batches.
- Use XPS or ICP-MS to detect Pd(0) nanoparticle formation, which may deactivate the catalyst.
- Apply computational DFT analysis to assess steric effects from the isopropoxy group on transition-state energetics .
Q. How does the trifluoromethoxy group impact single-molecule conductance in molecular electronics?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group reduces electron density, altering conductance. To evaluate:
- Perform scanning tunneling microscopy break junction (STM-BJ) experiments under 100–200 mV bias.
- Compare 2D conductance histograms of the compound to non-fluorinated analogs. Higher bias (200 mV) may induce oxidative coupling, forming dimeric structures with distinct conductance profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
